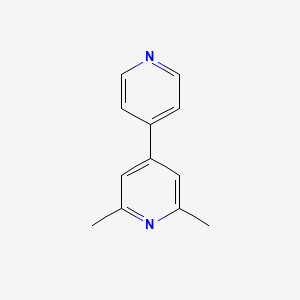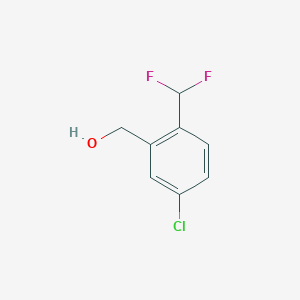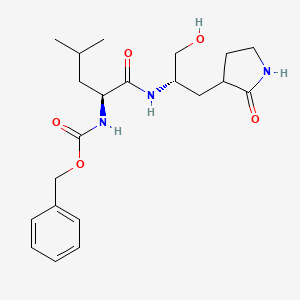![molecular formula C16H21ClN2O3 B15060736 1-Piperidinecarboxylic acid, 4-(acetylaMino)-2-[(4-chlorophenyl)Methyl]-, Methyl ester, trans-(9CI)](/img/structure/B15060736.png)
1-Piperidinecarboxylic acid, 4-(acetylaMino)-2-[(4-chlorophenyl)Methyl]-, Methyl ester, trans-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidinecarboxylic acid, 4-(acetylaMino)-2-[(4-chlorophenyl)Methyl]-, Methyl ester, trans- (9CI) is a complex organic compound with a unique structure that includes a piperidine ring, an acetylaMino group, and a chlorophenylmethyl group
Vorbereitungsmethoden
The synthesis of 1-Piperidinecarboxylic acid, 4-(acetylaMino)-2-[(4-chlorophenyl)Methyl]-, Methyl ester, trans- (9CI) typically involves multiple steps, including the formation of the piperidine ring and the introduction of the acetylaMino and chlorophenylmethyl groups. The reaction conditions often require specific reagents and catalysts to ensure the correct configuration and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Piperidinecarboxylic acid, 4-(acetylaMino)-2-[(4-chlorophenyl)Methyl]-, Methyl ester, trans- (9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound may be used in the development of new materials or as a reagent in industrial processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The acetylaMino and chlorophenylmethyl groups play a crucial role in its activity, influencing its binding to target molecules and its overall biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Piperidinecarboxylic acid, 4-(acetylaMino)-2-[(4-chlorophenyl)Methyl]-, Methyl ester, trans- (9CI) can be compared with other similar compounds that have a piperidine ring and functional groups. Some similar compounds include:
- 1-Piperidinecarboxylic acid, 4-(4-aminophenyl)-4-methyl-, 1,1-dimethylethyl ester
- Phenyl boronic acid (PBA) containing BODIPY dyes These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of 1-Piperidinecarboxylic acid, 4-(acetylaMino)-2-[(4-chlorophenyl)Methyl]-, Methyl ester, trans- (9CI).
Eigenschaften
Molekularformel |
C16H21ClN2O3 |
|---|---|
Molekulargewicht |
324.80 g/mol |
IUPAC-Name |
methyl (2S,4R)-4-acetamido-2-[(4-chlorophenyl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H21ClN2O3/c1-11(20)18-14-7-8-19(16(21)22-2)15(10-14)9-12-3-5-13(17)6-4-12/h3-6,14-15H,7-10H2,1-2H3,(H,18,20)/t14-,15+/m1/s1 |
InChI-Schlüssel |
WNBSMMYLGFGMGS-CABCVRRESA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1CCN([C@H](C1)CC2=CC=C(C=C2)Cl)C(=O)OC |
Kanonische SMILES |
CC(=O)NC1CCN(C(C1)CC2=CC=C(C=C2)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



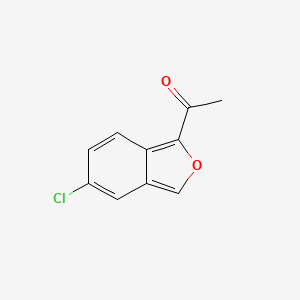
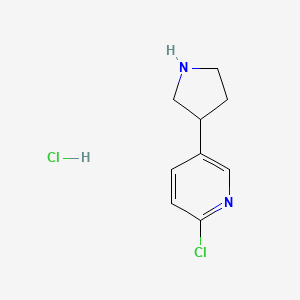
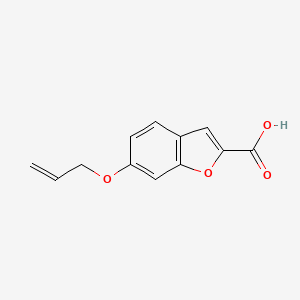
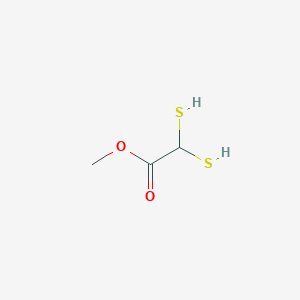

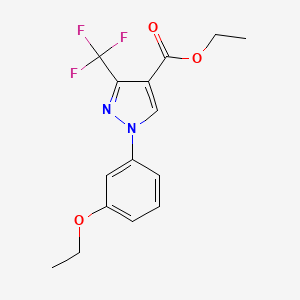
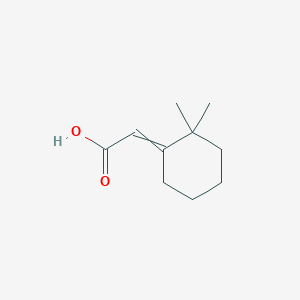

![2-[5-(2-Acetamido-2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate](/img/structure/B15060722.png)
